molecular formula C13H8NNaO5 B035098 Sodium nifurstyrenate CAS No. 54992-23-3

Sodium nifurstyrenate

Cat. No.: B035098
CAS No.: 54992-23-3
M. Wt: 281.2 g/mol
InChI Key: FGNXRHWAZABZSZ-ZIKNSQGESA-M
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Description

SU5201 is a chemical compound known for its role as an inhibitor of interleukin-2 production . Interleukin-2 is a cytokine that plays a crucial role in the immune system, particularly in the activation and proliferation of T cells. The molecular formula of SU5201 is C15H9Cl2NO, and it has a molecular weight of 290.14 g/mol .

Mechanism of Action

Target of Action

Sodium nifurstyrenate is an antibiotic and synthetic antibacterial agent . It is widely used to prevent and treat infectious diseases in cultured fish . The primary targets of this compound are the bacterial cells causing the infection .

Mode of Action

Like other nitrofurans, it is believed to interfere with bacterial cell functions, which leads to the death of the bacteria .

Biochemical Pathways

This compound is metabolized in the liver . When it was anaerobically incubated with rabbit liver cytosol and 2-hydroxypyrimidine, several metabolites were identified . These metabolites are involved in further metabolism, indicating that this compound affects various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in cultured yellowtail after oral administration at a dose of 100 mg/kg . The drug was found to be quickly absorbed and distributed throughout the body . The elimination half-life was found to be 1.4 hours for serum, 2.4 hours for muscle, 29.7 hours for liver, and 1.5 hours for kidney . These pharmacokinetic properties influence the bioavailability of the drug and its effectiveness in treating infections .

Result of Action

The primary result of this compound’s action is the prevention and treatment of bacterial infections in cultured fish . By interfering with bacterial cell functions, it helps to control the spread of the infection and aids in the recovery of the infected fish .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the water can affect the stability and efficacy of the drug . Furthermore, the temperature of the water can influence the absorption, distribution, metabolism, and excretion of the drug, thereby affecting its overall effectiveness .

Preparation Methods

The synthesis of SU5201 involves the reaction of 3,4-dichlorobenzaldehyde with indoline-2-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

SU5201 undergoes several types of chemical reactions, including:

    Oxidation: SU5201 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: SU5201 can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SU5201 has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in research related to interleukin-2 and its role in the immune system.

    Medicine: Investigated for its potential therapeutic applications in diseases involving the immune system.

    Industry: Utilized in the development of new chemical compounds and materials.

Comparison with Similar Compounds

SU5201 is unique in its specific inhibition of interleukin-2 production. Similar compounds include other interleukin inhibitors and cytokine inhibitors, such as:

These compounds share some similarities with SU5201 in their inhibitory effects on specific signaling pathways, but SU5201 is distinct in its targeted inhibition of interleukin-2 production.

Properties

IUPAC Name

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXRHWAZABZSZ-ZIKNSQGESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1534-38-9 (Parent)
Record name Sodium nifurstyrenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701035463
Record name Sodium nifurstyrenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54992-23-3
Record name Sodium nifurstyrenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium nifurstyrenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism remains unclear, research suggests NFS-Na inhibits bacterial growth by disrupting DNA synthesis. [] This disruption is believed to occur through the reduction of the nitro group in NFS-Na to an active intermediate, which then interacts with bacterial DNA. []

A: Studies indicate a significant reduction in viable bacterial counts following NFS-Na exposure. [] This reduction is particularly pronounced for Vibrio species, common fish pathogens. []

ANone: Sodium nifurstyrenate has the molecular formula C13H8NO5Na and a molecular weight of 281.19 g/mol.

ANone: Specific data on material compatibility and stability of NFS-Na under various conditions is limited in the provided research papers.

ANone: The provided research primarily focuses on the antibacterial activity of NFS-Na. No catalytic properties are described.

A: Research indicates that after oral administration in yellowtail, NFS-Na is metabolized into several compounds, including cyano-pentanone, cyano-pentenol, cyano-pentanol, and beta-(acetamido-2-furyl)-p-carboxystyrene. [] The pharmacokinetics of NFS-Na have been investigated in yellowtail, revealing a two-compartment open model after a single intravenous dose. []

A: High-performance liquid chromatography (HPLC) is a common method used to determine NFS-Na concentrations in fish serum. [] Other techniques, including disk assays using specific bacterial strains, are employed to detect residues of NFS-Na and other antibacterial agents in fish tissue. [] A rapid immunochromatographic strip test has also been developed for the detection of NFS-Na residues in fish. []

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